molecular formula C12H9N3OS B14911501 4-Cyano-N-(5-methylthiazol-2-yl)benzamide

4-Cyano-N-(5-methylthiazol-2-yl)benzamide

Cat. No.: B14911501
M. Wt: 243.29 g/mol
InChI Key: CBVAOCRPIJYJLF-UHFFFAOYSA-N
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Description

4-Cyano-N-(5-methylthiazol-2-yl)benzamide is a compound that belongs to the class of benzamides, which are known for their diverse biological activities This compound features a cyano group (-CN) attached to the benzamide structure, along with a thiazole ring that includes a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-N-(5-methylthiazol-2-yl)benzamide typically involves the cyanoacetylation of amines. One common method is the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the desired cyanoacetamide derivatives . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by room temperature stirring overnight .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-N-(5-methylthiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to primary amines or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzamide and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can result in various substituted benzamide and thiazole derivatives.

Scientific Research Applications

4-Cyano-N-(5-methylthiazol-2-yl)benzamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyano-N-(5-methylthiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities

Properties

Molecular Formula

C12H9N3OS

Molecular Weight

243.29 g/mol

IUPAC Name

4-cyano-N-(5-methyl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C12H9N3OS/c1-8-7-14-12(17-8)15-11(16)10-4-2-9(6-13)3-5-10/h2-5,7H,1H3,(H,14,15,16)

InChI Key

CBVAOCRPIJYJLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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